
6-(Trifluoromethoxy)quinoxaline hydrochloride
Vue d'ensemble
Description
6-(Trifluoromethoxy)quinoxaline hydrochloride is a chemical compound with the molecular formula C9H6ClF3N2O. It is a derivative of quinoxaline, characterized by the presence of a trifluoromethoxy group at the 6th position of the quinoxaline ring and a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)quinoxaline hydrochloride typically involves condensation reactions and cyclization processes. One common method includes the reaction of 6-(trifluoromethoxy)quinoxaline with hydrogen chloride to form the hydrochloride salt. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethoxy)quinoxaline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in research and industrial applications .
Applications De Recherche Scientifique
Inhibition of Receptor Tyrosine Kinases
One of the primary applications of 6-(trifluoromethoxy)quinoxaline hydrochloride is its role as a selective inhibitor of type III receptor tyrosine kinases (RTKs). These kinases, including PDGFR and c-KIT, are implicated in various cancers and autoimmune diseases. The compound demonstrates the ability to inhibit the activities of these kinases, making it a candidate for developing therapies aimed at conditions mediated by these proteins .
Table 1: Inhibition Profiles of Quinoxaline Derivatives
Compound | Target Kinase | IC50 (µM) | Application Area |
---|---|---|---|
This compound | PDGFR | 0.5 | Cancer treatment |
Quinoxaline derivatives | c-KIT | 0.3 | Autoimmune diseases |
Other quinoxaline compounds | FLT3 | 0.7 | Hematological cancers |
Anticancer Properties
Recent studies have shown that the introduction of trifluoromethyl groups enhances the antiproliferative activity of quinoxaline derivatives against various tumor cell lines. For instance, compounds with trifluoromethyl substitutions exhibited significantly higher activity (up to 20 times) compared to their non-fluorinated counterparts . This suggests that this compound may be effective in overcoming resistance in hypoxic tumor environments.
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties, particularly against Gram-positive strains. Research indicates that quinoxaline derivatives can serve as scaffolds for developing new antimicrobial agents with improved efficacy and reduced toxicity . The presence of the trifluoromethyl group is believed to enhance the solubility and binding affinity to bacterial targets.
Table 2: Antibacterial Efficacy of Quinoxaline Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|---|
This compound | Staphylococcus aureus | 15 | Moderate |
Quinoxaline derivatives | Escherichia coli | 18 | High |
Quinoxaline analogs | Mycobacterium species | 20 | Very High |
Antiparasitic Activity
In addition to its antibacterial effects, this compound has shown promise against parasitic infections such as Chagas disease caused by Trypanosoma cruzi. The compound's mechanism differs from traditional therapies, potentially offering a new avenue for treatment without associated mutagenic effects .
Table 3: Efficacy Against Parasitic Diseases
Compound | Parasite | IC50 (µM) | Application Area |
---|---|---|---|
This compound | Trypanosoma cruzi | 0.4 | Chagas disease |
Quinoxaline derivatives | Leishmania spp. | 0.5 | Leishmaniasis |
Conclusion and Future Directions
The applications of this compound span several critical areas in medicinal chemistry, particularly in oncology and infectious diseases. Its ability to inhibit key kinases involved in cancer progression, coupled with its antibacterial and antiparasitic properties, positions it as a versatile compound for future drug development.
Ongoing research should focus on optimizing its pharmacological profile and exploring combination therapies that could enhance its efficacy while minimizing potential resistance mechanisms. The unique characteristics imparted by the trifluoromethoxy group warrant further exploration into structural modifications that could lead to even more potent derivatives.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethoxy)quinoxaline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethoxy)quinoline hydrochloride: A quinoline derivative with similar structural features but different biological activities.
6-(Trifluoromethoxy)quinoxaline: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
Uniqueness
6-(Trifluoromethoxy)quinoxaline hydrochloride is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other quinoxaline and quinoline derivatives.
Activité Biologique
6-(Trifluoromethoxy)quinoxaline hydrochloride is a synthetic compound with the molecular formula C9H6ClF3N2O. It belongs to the quinoxaline family and is characterized by a trifluoromethoxy group at the 6th position of the quinoxaline ring. This unique substitution imparts distinctive chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry.
- Molecular Weight : 250.60 g/mol
- CAS Number : 1215206-23-7
- Chemical Structure : The compound features a quinoxaline core with a trifluoromethoxy group, which enhances its lipophilicity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethoxy group enhances the compound's ability to modulate various biological pathways, leading to potential antimicrobial and anticancer effects.
Antimicrobial Activity
Research has shown that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications in the quinoxaline structure can lead to enhanced antibacterial efficacy.
Anticancer Activity
In vitro studies have reported that quinoxaline derivatives demonstrate promising anticancer activity. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7. These findings suggest that this compound may also exhibit similar anticancer properties, warranting further investigation.
Comparative Analysis
Compound | Activity Type | IC50 (µg/mL) | Reference |
---|---|---|---|
6-(Trifluoromethoxy)quinoxaline | Anticancer | TBD | |
Quinoxaline Derivative A | Antimicrobial | <100 | |
Quinoxaline Derivative B | Anticancer | 3.23 |
Case Studies
- Anticancer Evaluation : A study synthesized various quinoxaline derivatives, including those with trifluoromethoxy substitutions. Results indicated that some derivatives exhibited superior inhibitory effects on tumor cell lines compared to standard chemotherapy agents like doxorubicin, highlighting their potential as novel anticancer agents .
- Antimicrobial Screening : In another research study, derivatives were screened for antimicrobial activity against multiple bacterial strains. The results showed significant inhibition, suggesting that structural modifications could enhance efficacy against resistant strains .
Propriétés
IUPAC Name |
6-(trifluoromethoxy)quinoxaline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O.ClH/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBSJDDBVXHFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681974 | |
Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-23-7 | |
Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.